Characterisation of the biosynthetic pathway to agnestins A and B reveals the reductive route to chrysophanol in fungi†

Chemical Science Pub Date: 2018-11-26 DOI: 10.1039/C8SC03778G

Abstract

Two new dihydroxy-xanthone metabolites, agnestins A and B, were isolated from Paecilomyces variotii along with a number of related benzophenones and xanthones including monodictyphenone. The structures were elucidated by NMR analyses and X-ray crystallography. The agnestin (agn) biosynthetic gene cluster was identified and targeted gene disruptions of the PKS, Baeyer–Villiger monooxygenase, and other oxido-reductase genes revealed new details of fungal xanthone biosynthesis. In particular, identification of a reductase responsible for in vivo anthraquinone to anthrol conversion confirms a previously postulated essential step in aromatic deoxygenation of anthraquinones, e.g. emodin to chrysophanol.

Graphical abstract: Characterisation of the biosynthetic pathway to agnestins A and B reveals the reductive route to chrysophanol in fungi
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